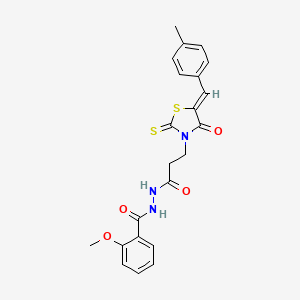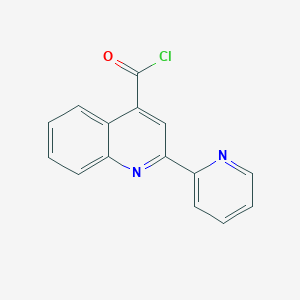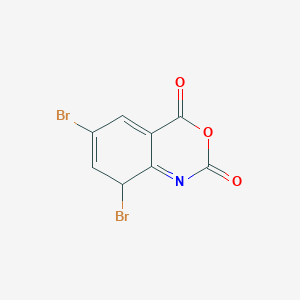
Tetrafluoropropoxypropionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoropropoxypropionitrile is a colorless and odorless compound that belongs to the family of fluorinated organic compounds. It has a molecular formula of C6H7F4NO and a molecular weight of 185.12 g/mol. This compound is known for its unique structural properties, which include a propionitrile group attached to a tetrafluoropropoxy group. The exact spatial arrangement of these groups influences the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluoropropoxypropionitrile typically involves the reaction of 2,2,3,3-tetrafluoropropanol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Tetrafluoropropoxypropionitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions
Major Products Formed
Aplicaciones Científicas De Investigación
Tetrafluoropropoxypropionitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and lubricants.
Mecanismo De Acción
The mechanism by which Tetrafluoropropoxypropionitrile exerts its effects involves interactions with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The fluorinated groups in the compound can enhance its binding affinity to hydrophobic pockets in proteins, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrafluoropropionic acid
- 2,2,3,3-Tetrafluoropropanol
- 2,2,3,3-Tetrafluoropropylamine
Uniqueness
Tetrafluoropropoxypropionitrile is unique due to its combination of a nitrile group and a tetrafluoropropoxy group. This structural feature imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H7F4NO |
|---|---|
Peso molecular |
185.12 g/mol |
Nombre IUPAC |
2-(1,3,3,3-tetrafluoropropoxy)propanenitrile |
InChI |
InChI=1S/C6H7F4NO/c1-4(3-11)12-5(7)2-6(8,9)10/h4-5H,2H2,1H3 |
Clave InChI |
DCTXMAXRSMIGNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)OC(CC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133278.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15133283.png)
![4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl}-N'-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide](/img/structure/B15133287.png)
![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133296.png)
![Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B15133311.png)

![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)

![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)
![4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133344.png)

![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)

